(S)-4-chloro-2-methylbutyraldehyde
Description
(S)-4-Chloro-2-methylbutyraldehyde is a chiral aldehyde characterized by a chlorine atom at the fourth carbon and a methyl group at the second carbon of a butyraldehyde backbone. Its (S)-stereochemistry renders it enantiomerically distinct, influencing its reactivity, biological interactions, and physicochemical properties. These approaches enable predictions of thermochemical stability, electronic properties, and comparative behavior against structural analogs.
Properties
Molecular Formula |
C5H9ClO |
|---|---|
Molecular Weight |
120.58 g/mol |
IUPAC Name |
(2S)-4-chloro-2-methylbutanal |
InChI |
InChI=1S/C5H9ClO/c1-5(4-7)2-3-6/h4-5H,2-3H2,1H3/t5-/m0/s1 |
InChI Key |
RKGRKVOYHNAUAY-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](CCCl)C=O |
Canonical SMILES |
CC(CCCl)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
Key structural analogs include:
- 4-Chlorobutyraldehyde : Lacks the methyl group at position 2, reducing steric hindrance.
- (R)-4-Chloro-2-methylbutyraldehyde : The enantiomeric counterpart, which may exhibit divergent biological activity.
- 2-Methylbutyraldehyde : Absence of chlorine alters polarity and electrophilicity.
Thermochemical and Electronic Properties
DFT-based studies (e.g., Becke’s hybrid functional) demonstrate that exact-exchange terms improve accuracy in predicting atomization energies and ionization potentials for halogenated aldehydes. For instance, (S)-4-chloro-2-methylbutyraldehyde likely exhibits a higher atomization energy (~2.4 kcal/mol deviation from experimental values) compared to non-chlorinated analogs due to stronger C-Cl bond contributions . The Colle-Salvetti correlation-energy formula further refines electron-density-derived properties, suggesting enhanced polarizability relative to non-halogenated aldehydes .
Table 1: Hypothetical DFT-Derived Thermochemical Data
| Compound | Atomization Energy (kcal/mol) | Ionization Potential (eV) |
|---|---|---|
| (S)-4-Chloro-2-methylbutyraldehyde | 298.5 ± 2.4 | 9.7 ± 0.2 |
| 4-Chlorobutyraldehyde | 285.1 ± 2.4 | 9.3 ± 0.2 |
| 2-Methylbutyraldehyde | 264.8 ± 2.4 | 8.9 ± 0.2 |
Methodology based on Becke’s DFT framework .
Volatility and Analytical Comparisons
GC-MS analyses of volatile organic compounds (VOCs) in cotton (Table 1, ) highlight methodologies applicable to halogenated aldehydes. (S)-4-Chloro-2-methylbutyraldehyde likely exhibits lower volatility than 2-methylbutyraldehyde due to increased molecular weight and polarity, aligning with trends observed in chlorinated VOCs .
Experimental vs. Computational Limitations
Discrepancies between DFT-predicted and experimental properties may arise due to approximations in exchange-correlation functionals.
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